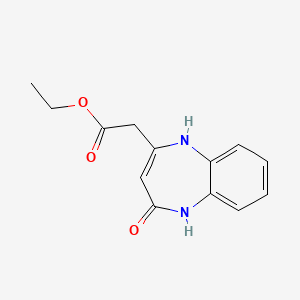

Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, anxiolytic, muscle relaxant, and anticonvulsant properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate typically involves the condensation of an appropriate benzodiazepine precursor with ethyl acetate. One common method involves the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different benzodiazepine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzodiazepine ring, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Synthesis Methodology

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | 2-amino-5-chlorobenzophenone + ethyl acetoacetate | Reflux with sodium ethoxide | Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate |

| 2 | Potassium hydroxide (for hydrolysis) | Aqueous solution | Hydrolyzed derivatives |

Pharmacological Research

This compound serves as a precursor for synthesizing various benzodiazepine derivatives. These derivatives are extensively studied for their pharmacological properties, including:

- Sedative Effects : The compound interacts with gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing inhibitory neurotransmission and producing sedative effects.

- Anxiolytic Properties : Research indicates potential applications in treating anxiety disorders through modulation of neurotransmitter systems.

Biological Evaluations

Recent studies have focused on the biological evaluation of compounds derived from this compound. For instance:

- A series of synthesized derivatives showed promising activity against monoamine oxidase (MAO) and cholinesterase enzymes, which are critical for neurodegenerative disease treatment .

Therapeutic Applications

The therapeutic potential of this compound extends to:

- Neurological Disorders : Investigations into its efficacy in treating conditions such as insomnia and depression have been conducted. Some derivatives demonstrated significant reductions in immobility time in forced swim tests, indicating antidepressant-like effects .

Case Study 1: Benzodiazepine Derivatives

A study synthesized various benzodiazepine derivatives from this compound and evaluated their biological activity. Several compounds exhibited high affinity for GABA receptors and showed potential as anxiolytics and sedatives in animal models.

Case Study 2: Neurodegenerative Disease Research

Research involving the compound's derivatives highlighted their inhibitory effects on MAO-B and butyrylcholinesterase (BuChE). These findings suggest a dual-action mechanism beneficial for treating neurodegenerative diseases complicated by depression .

Mecanismo De Acción

The mechanism of action of Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .

Comparación Con Compuestos Similares

Similar Compounds

Diazepam: A well-known benzodiazepine with similar sedative and anxiolytic properties.

Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

Ethyl (4-oxo-4,5-dihydro-1H-1,5-benzodiazepin-2-yl)acetate is unique due to its specific chemical structure, which allows for distinct interactions with biological targets. Its ethyl acetate moiety provides additional versatility in chemical modifications, enabling the synthesis of a wide range of derivatives with potentially diverse pharmacological activities.

Actividad Biológica

Ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate is a compound belonging to the benzodiazepine class, which is widely recognized for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the condensation of benzodiazepine precursors with ethyl acetate. Common synthetic routes include the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of a base like sodium ethoxide under reflux conditions.

The primary mechanism of action for this compound involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances GABA's inhibitory effects, leading to increased neuronal hyperpolarization and reduced excitability. This mechanism underlies its sedative and anxiolytic effects.

Sedative and Anxiolytic Effects

Research indicates that compounds in the benzodiazepine family exhibit significant sedative and anxiolytic properties. This compound has been studied for its potential in treating anxiety disorders and insomnia due to its ability to modulate GABAergic transmission .

Anticonvulsant Properties

Benzodiazepines are also known for their anticonvulsant effects. Studies have shown that derivatives similar to this compound can effectively reduce seizure activity in animal models. The compound's efficacy in this regard is attributed to its enhancement of GABAergic inhibition .

Neuroprotective Effects

Recent studies have suggested that benzodiazepine derivatives may possess neuroprotective properties. This compound has been investigated for its potential to protect neurons from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Case Studies

A study published in Journal of Medicinal Chemistry explored various benzodiazepine derivatives and their biological activities. It highlighted that certain modifications to the benzodiazepine structure could enhance their efficacy as anxiolytics and anticonvulsants while reducing side effects .

Another research effort focused on synthesizing novel derivatives of this compound. These derivatives were tested for their binding affinity at GABA receptors and demonstrated improved pharmacological profiles compared to traditional benzodiazepines .

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

ethyl 2-(2-oxo-1,5-dihydro-1,5-benzodiazepin-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-2-18-13(17)8-9-7-12(16)15-11-6-4-3-5-10(11)14-9/h3-7,14H,2,8H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGDBPDXUSFOML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.